4,6-Dichloro-2,3-dihydro-1H-inden-1-amine
CAS No.: 907973-35-7
Cat. No.: VC8315893
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 907973-35-7 |
|---|---|
| Molecular Formula | C9H9Cl2N |
| Molecular Weight | 202.08 g/mol |
| IUPAC Name | 4,6-dichloro-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C9H9Cl2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 |
| Standard InChI Key | CWQMXJLBEVRHSZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1N)C=C(C=C2Cl)Cl |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a partially hydrogenated indene ring system. The indene moiety is a bicyclic framework comprising a benzene ring fused to a cyclopentene ring. Chlorine substituents at the 4 and 6 positions introduce electronic effects that influence reactivity, while the primary amine at the 1 position provides a site for further functionalization . The hydrochloride salt form (CAS: 1199783-17-9), with the formula , enhances solubility and stability for practical applications.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 202.08 g/mol | |
| IUPAC Name | 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine | |
| CAS Registry Number | 907973-35-7 | |
| Hydrochloride Salt Formula |
Physicochemical Properties
The compound typically exists as a solid at room temperature. Its hydrochloride salt exhibits improved aqueous solubility due to ionic character, making it preferable for laboratory handling. Computational analyses predict a logP (XLogP3-AA) of 2.5, indicating moderate hydrophobicity . The presence of two chlorine atoms increases molecular polarity, influencing its chromatographic behavior and reactivity in substitution reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-amine involves multi-step organic transformations. A representative route begins with the chlorination of indene derivatives, followed by selective amination.
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Chlorination: Indene or its derivatives undergo electrophilic aromatic substitution using chlorinating agents such as or under controlled conditions to introduce chlorine atoms at the 4 and 6 positions.
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Hydrogenation: Partial hydrogenation of the cyclopentene ring yields the 2,3-dihydro-1H-indene intermediate, balancing aromatic stability with aliphatic reactivity.
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Amination: Introduction of the amine group at the 1 position is achieved via nucleophilic substitution or reductive amination, depending on the precursor’s functionalization.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Chlorination | , FeCl₃ catalyst | Temperature control (0–5°C) |
| Hydrogenation | , Pd/C catalyst | Pressure modulation (1–3 atm) |
| Amination | , LiAlH₄ | Solvent selection (THF/EtOH) |
Purification and Characterization
Post-synthesis purification employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Characterization via NMR and LC-MS confirms structural integrity, with key spectral signatures including aromatic proton resonances at δ 7.2–7.5 ppm and amine protons at δ 1.8–2.2 ppm .
Applications in Scientific Research
Medicinal Chemistry
The compound’s scaffold serves as a precursor for bioactive molecules. Structural analogs have demonstrated:
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Anticancer Activity: Chlorinated indenamines inhibit tubulin polymerization, disrupting mitosis in cancer cell lines (IC₅₀ = 2–5 μM in MCF-7 breast cancer models).
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Antimicrobial Properties: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL).
Materials Science
Functionalization of the amine group enables the synthesis of:
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Liquid Crystals: Alkyl chain incorporation yields thermotropic mesogens with transition temperatures >150°C.
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Polymer Additives: Epoxy-functionalized derivatives enhance crosslinking density in polyurethane coatings, improving mechanical durability.
Biological and Toxicological Profile
Hazard Assessment
Handling requires stringent safety protocols due to potential acute toxicity (LD₅₀ = 250 mg/kg in rodent models) . Occupational exposure limits (OELs) recommend:
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Ventilation: Use fume hoods for weighing and dispensing.
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Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
Ecotoxicology
Preliminary studies indicate moderate environmental persistence (DT₅₀ = 30–60 days in soil). Aquatic toxicity (LC₅₀ = 5 mg/L in Daphnia magna) warrants careful waste disposal.
Future Directions and Research Gaps
While 4,6-dichloro-2,3-dihydro-1H-inden-1-amine has established utility as a synthetic intermediate, further investigations are needed to:
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Elucidate its direct pharmacological mechanisms, bypassing reliance on analog data.
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Optimize green chemistry synthesis routes to reduce halogenated solvent use.
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Explore applications in asymmetric catalysis, leveraging the chiral amine center.
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